molecular formula C31H36N2O6 B12514002 (2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid

(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid

Cat. No.: B12514002
M. Wt: 532.6 g/mol
InChI Key: AOHSSQNORWQENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylmethoxy)carbonylamino]hexanoic acid is a complex organic compound with a unique structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound’s structure also includes a cyclohexylidene group, which adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylmethoxy)carbonylamino]hexanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the cyclohexylidene group through a series of reactions involving cyclohexanone and other reagents. The final step involves the coupling of the protected amino acid with the desired side chain under specific conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring its high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylmethoxy)carbonylamino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylmethoxy)carbonylamino]hexanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylmethoxy)carbonylamino]hexanoic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further reactions. The cyclohexylidene group provides stability and can influence the compound’s reactivity by steric hindrance.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-phenylpropanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.

    (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid: Uses a different protecting group (Boc) but serves a similar purpose in peptide synthesis.

Uniqueness

The uniqueness of (2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylmethoxy)carbonylamino]hexanoic acid lies in its combination of the Fmoc protecting group and the cyclohexylidene group, which provides both stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSSQNORWQENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.